molecular formula C8H7BrO2 B1273154 2-Bromo-3-methylbenzoic acid CAS No. 53663-39-1

2-Bromo-3-methylbenzoic acid

Cat. No. B1273154
CAS RN: 53663-39-1
M. Wt: 215.04 g/mol
InChI Key: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (2.150 g, 10 mmol) and HATU (3.80 g, 10.00 mmol) in DMF (20 mL) was stirred for 10 min at RT. Neopentylamine (1.170 mL, 10.00 mmol) was slowly added and the reaction mixture was allowed to stir at RT overnight. The reaction was quenched with 1N HCl and the solution was partitioned between brine and EtOAc. The aqueous phase was extracted with EtOAc. The organic phases were combined and dried over MgSO4. The solvent was removed under reduced pressure and the remaining residue was purified by flash chromatography (6-50% EtOAc/hexanes). 2-Bromo-3-methyl-N-neopentylbenzamide was isolated as a white solid.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH2:36]([NH2:41])[C:37]([CH3:40])([CH3:39])[CH3:38]>CN(C=O)C>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:41][CH2:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
3.8 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C(C)(C)C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl
CUSTOM
Type
CUSTOM
Details
the solution was partitioned between brine and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue was purified by flash chromatography (6-50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=O)NCC(C)(C)C)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.